N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
Overview
Description
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: is a heterocyclic compound with the molecular formula C4H6N4O2 and a molecular weight of 142.12 g/mol It is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide typically involves the reaction of 4-amino-1,2,5-oxadiazole with acetamide under specific conditions. One common method involves heating the reactants at a high temperature, around 180°C, to facilitate the formation of the desired product . The reaction can be represented as follows:
4-amino-1,2,5-oxadiazole+acetamide→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reactants and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium dichloroisocyanurate (SDCI).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield various acylated or alkylated products.
Scientific Research Applications
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antifungal and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of energetic materials and explosives due to its high nitrogen content.
Mechanism of Action
The mechanism of action of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
Uniqueness
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide is unique due to its specific structure, which combines an amino group with an oxadiazole ring This structure imparts distinct chemical properties, such as high reactivity and the ability to form various derivatives
Properties
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2(9)6-4-3(5)7-10-8-4/h1H3,(H2,5,7)(H,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQUWHSBVLLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878734 | |
Record name | Furazanamine, 4-(acetylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140706-47-4 | |
Record name | Furazanamine, 4-(acetylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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